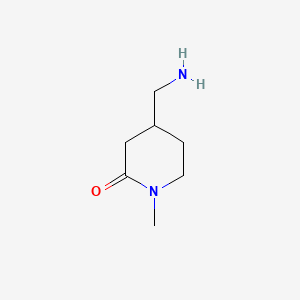

4-(Aminomethyl)-1-methylpiperidin-2-one

描述

4-(Aminomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one typically involves the reaction of 1-methylpiperidin-2-one with formaldehyde and ammonia. This reaction proceeds through a Mannich reaction, where the formaldehyde and ammonia react to form an iminium ion, which then reacts with the 1-methylpiperidin-2-one to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield.

化学反应分析

Types of Reactions

4-(Aminomethyl)-1-methylpiperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

4-(Aminomethyl)-1-methylpiperidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.

相似化合物的比较

Similar Compounds

Piperidine: A simpler analog with a similar structure but lacking the aminomethyl and methyl groups.

4-(Aminomethyl)piperidine: Similar structure but without the methyl group on the piperidine ring.

1-Methylpiperidin-2-one: Similar structure but without the aminomethyl group.

Uniqueness

4-(Aminomethyl)-1-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups on the piperidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

生物活性

4-(Aminomethyl)-1-methylpiperidin-2-one is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H15N2O, features a piperidine ring with an amino group that enhances its nucleophilic properties. This structural configuration allows it to participate in various chemical reactions, making it versatile in medicinal chemistry. The compound can undergo nucleophilic substitution and acylation reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

1. Inhibition of Histone Deacetylases (HDACs)

One of the most notable biological activities of this compound is its role as a dual inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting HDACs, this compound can alter epigenetic modifications, potentially leading to reduced tumor growth and improved outcomes in cancer therapy.

2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antibiotics. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been proposed as a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems, although further research is needed to elucidate these effects fully.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives.

- Reactions : Key reactions include the introduction of the aminomethyl group through reductive amination or nucleophilic substitution.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Research : A study demonstrated that this compound effectively inhibited HDAC activity in various cancer cell lines, leading to increased apoptosis and decreased proliferation rates.

- Antimicrobial Testing : In vitro assays showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Neuropharmacology : Research exploring its effects on neurotransmitter levels revealed that it may enhance synaptic plasticity, suggesting applications in cognitive disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpiperidin-2-one | C6H13NO | Lacks amino group; used in similar synthetic pathways |

| 4-Piperidone | C5H9NO | Important in pharmaceutical synthesis |

| N-Methyl-4-piperidone | C6H11NO | Primarily used as a solvent or intermediate |

The presence of both the amino group and carbonyl functionality in this compound enhances its reactivity and biological activity compared to these compounds.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(Aminomethyl)-1-methylpiperidin-2-one, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves two key steps:

Piperidine Ring Formation : Cyclization of amino alcohols or hydrogenation of pyridine derivatives under controlled temperature (e.g., 80–120°C) and pressure (e.g., H₂ at 50 psi) .

Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using NaBH₄ or Pd/C as catalysts .

-

Critical Conditions : pH (7–9 for amine stability), solvent polarity (e.g., ethanol/water mixtures), and reaction time (12–24 hours) significantly impact yield.

Synthetic Step Reagents/Conditions Typical Yield Range Piperidine ring formation H₂, Pd/C, 50 psi, 80°C 60–75% Aminomethylation NaBH₄, ethanol, 25°C 45–65%

Q. Which spectroscopic techniques are standard for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies primary amine (–NH₂) stretches (3250–3350 cm⁻¹) and carbonyl (C=O) vibrations (1650–1700 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include δ 1.5–2.5 ppm (piperidine CH₂), δ 3.2–3.8 ppm (N–CH₃), and δ 170–180 ppm (carbonyl C=O) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 156.23 g/mol) .

Q. How is compound purity assessed in academic research?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- Melting Point Analysis : Consistency with literature values (e.g., 120–122°C) indicates purity .

- Elemental Analysis : ≤0.3% deviation from theoretical C, H, N composition .

Advanced Research Questions

Q. How can researchers optimize synthesis yields under varying catalytic or solvent conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation efficiency. For example, Pd/C at 60°C improves piperidine ring formation yields by 15% compared to Ni .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification to remove residues .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between pH, temperature, and catalyst loading .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

Contextualize Experimental Conditions : Compare assay pH (e.g., 7.4 vs. 6.5), enzyme isoforms, or co-factor availability .

Validate Binding Modes : Use molecular docking (e.g., AutoDock Vina) to assess if structural variations (e.g., protonation states) alter binding affinity .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Q. How is computational modeling applied to study interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the aminomethyl group and active-site residues (e.g., Asp189 in trypsin-like proteases) .

- QSAR Models : Derive predictive equations using descriptors like logP, polar surface area, and H-bond donor counts to correlate structure with activity .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions of specific functional groups (e.g., –NH₂ vs. C=O) .

Q. Data Contradiction Analysis Example

- Case : Study A reports IC₅₀ = 2 µM for PDE4 inhibition, while Study B finds no activity at 10 µM.

- Resolution Steps :

- Replicate Assays : Confirm enzyme source (e.g., recombinant vs. tissue-extracted PDE4B).

- Test Analogues : Compare activity of this compound with methylated or acetylated derivatives to identify critical functional groups .

- Evaluate Solubility : Poor solubility in Study B’s buffer (e.g., DMSO concentration <1%) may reduce effective compound concentration .

属性

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVHTNYTUGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680588 | |

| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-57-9 | |

| Record name | 4-(Aminomethyl)-1-methyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。